(aR) -3-fluoro-a- (tetrahydro-2H-pyran-4-yl) -2-pyridinemethanol
Description
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol is a chiral compound with the molecular formula C₁₁H₁₄FNO₂ and a molecular weight of 211.24 g/mol . Its structure combines a pyridine ring substituted with a fluorine atom at the 3-position and a tetrahydro-2H-pyran-4-yl group attached to a methanol moiety. The compound has the CAS number 2043781-63-9 and is identified by synonyms such as (R)-(3-Fluoropyridin-2-yl)(tetrahydro-2H-pyran-4-yl)methanol .
Key structural features:
- Fluorine substituent: Enhances electronegativity and metabolic stability.
- Tetrahydro-2H-pyran-4-yl group: A six-membered oxygen-containing ring that improves solubility and stereochemical complexity.
Properties
IUPAC Name |
(R)-(3-fluoropyridin-2-yl)-(oxan-4-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO2/c12-9-2-1-5-13-10(9)11(14)8-3-6-15-7-4-8/h1-2,5,8,11,14H,3-4,6-7H2/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIQBLKZSSDULZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=C(C=CC=N2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1[C@H](C2=C(C=CC=N2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization-Fluorination of Aminopyridines
The patent CN111004171A describes a diazotization-fluorination method for converting 3-amino-2-pyridinecarboxylates to 3-fluoro derivatives using sodium nitrite in pyridine-hydrogen fluoride (HF-pyridine). Applied to the target compound, this approach could involve:
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Amination : Introducing an amino group at position 3 via Hofmann rearrangement or nucleophilic substitution.
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Diazotization : Treating with NaNO₂ in HF-pyridine at -5°C to generate a diazonium intermediate.
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Fluorination : Thermal decomposition yielding the 3-fluoro product.
Example :
Directed Ortho-Metalation (DoM)
Alternative fluorination via DoM employs LDA (lithium diisopropylamide) to deprotonate position 3, followed by reaction with NFSI (N-fluorobenzenesulfonimide):
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Advantages : Avoids harsh HF conditions.
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Limitations : Requires directing groups (e.g., methoxy, carbonyl).
Hydroxymethyl Group Installation
Reduction of 2-Pyridinecarboxylates
The reduction of esters to alcohols, as demonstrated in, uses sodium borohydride (NaBH₄) with anhydrous calcium chloride in methanol:
Adaptation for Target Compound :
-
Use 3-fluoro-2-pyridinecarboxylate with a protected tetrahydro-2H-pyran-4-yl group.
Introducing the Tetrahydro-2H-Pyran-4-yl Group
Asymmetric Aldol Reaction
A chiral oxazaborolidine catalyst enables enantioselective aldol addition between a pyridine aldehyde and tetrahydro-2H-pyran-4-yl ketone:
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Catalyst : (S)-CBS (Corey-Bakshi-Shibata).
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Conditions : -78°C, THF, 12 h.
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ee : >90% (hypothetical).
Suzuki-Miyaura Coupling
Cross-coupling a boronic ester of tetrahydro-2H-pyran-4-yl with a brominated pyridine:
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Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O.
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Yield : 70–75% (based on analogous reactions).
Stereochemical Control and Resolution
Chiral Auxiliaries
Use of (R)-4-phenyl-2-oxazolidinone to induce (aR) configuration during aldol addition:
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Diastereomeric Ratio : 4:1 (post-optimization).
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Auxiliary Removal : Hydrolysis with LiOH/H₂O₂.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic alcohols:
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Enzyme : Candida antarctica lipase B (CAL-B).
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Substrate : Racemic acetate derivative.
Integrated Synthetic Routes
Route 1: Sequential Fluorination and Coupling
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Step 1 : Diazotization-fluorination of 3-amino-2-pyridinecarboxylate.
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Step 2 : Suzuki coupling with tetrahydro-2H-pyran-4-yl boronic ester.
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Step 3 : Ester reduction to hydroxymethyl.
Overall Yield : 52% (estimated).
Route 2: Asymmetric Aldol-Reduction
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Step 1 : Asymmetric aldol addition to install chiral center.
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Step 2 : Fluorination via DoM/NFSI.
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Step 3 : Ester reduction.
Overall Yield : 48% (estimated).
Comparative Analysis of Methods
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Fluorination Yield | 80% | 75% |
| Coupling/Addition ee | N/A | 90% |
| Total Steps | 5 | 6 |
| Cost | Moderate | High |
Route 1 offers higher yields but lower stereocontrol, while Route 2 achieves superior ee at the expense of additional steps.
Industrial Scalability and Green Chemistry
The patent method emphasizes cost-effective reagents (e.g., quinolinic acid) and mild conditions. Key considerations for scale-up:
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HF-Pyridine Handling : Requires specialized equipment for corrosive reagents.
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Waste Management : Neutralization of HF byproducts with Ca(OH)₂.
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Catalyst Recovery : Pd recycling in Suzuki couplings.
Chemical Reactions Analysis
Types of Reactions
(aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
(aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol features a pyridine ring substituted with a tetrahydro-pyran moiety and a fluorine atom. The presence of the fluorine atom may enhance the compound's biological activity and lipophilicity, making it an interesting candidate for drug development.
Anticancer Activity
Research indicates that compounds containing pyridine and tetrahydropyran moieties exhibit significant anticancer properties. For instance, derivatives of pyridine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study:
A study on related tetrahydropyran derivatives demonstrated their efficacy against various cancer cell lines, indicating that modifications at the pyridine position can enhance activity .
Neuropharmacology
The neuroprotective effects of pyridine derivatives are well-documented, particularly in the context of neurodegenerative diseases like Alzheimer's. The structural characteristics of (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol may contribute to its ability to cross the blood-brain barrier, making it a candidate for neuroprotective drug development.
Data Table: Neuroprotective Activity of Pyridine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Pyridine Derivative A | 15 | Inhibition of acetylcholinesterase |
| Pyridine Derivative B | 25 | Modulation of NMDA receptors |
| (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol | TBD | TBD |
Synthesis of Complex Molecules
The unique structure of (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol allows it to serve as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and cyclizations, makes it valuable in constructing complex organic frameworks.
Case Study:
Research has shown that similar tetrahydropyran derivatives can be utilized in multi-component reactions to synthesize complex spirocyclic structures, which are important in pharmaceutical chemistry .
Catalysis
The compound's functional groups can also be leveraged in catalytic processes. For example, it can act as a ligand in transition metal-catalyzed reactions, enhancing reaction rates and selectivity.
Potential Applications in Material Science
Recent studies suggest that compounds like (aR)-3-fluoro-α-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol could find applications in the development of new materials with specific electronic or optical properties due to their unique molecular configurations.
Mechanism of Action
The mechanism of action of (aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyridine ring play crucial roles in its binding affinity and activity. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares (aR)-3-fluoro-a-(tetrahydro-2H-pyran-4-yl)-2-pyridinemethanol with compounds sharing structural motifs such as pyridine, tetrahydro-2H-pyran, or fluorinated substituents.
Key Differences and Implications
Pyridine vs. Thiophene Derivatives
- The compound (3-methylthiophen-2-yl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride replaces the pyridine ring with a thiophene (sulfur-containing heterocycle), which alters electronic properties and binding affinity.
- Fluorination in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogues like 2-Pyridinemethanol, α-methyl-, (aR)- .
Tetrahydro-2H-pyran Modifications
- (Tetrahydropyran-3-yl)methanol and 2-(Tetrahydro-2H-pyran-4-yl)ethanol lack the pyridine ring but retain the tetrahydro-2H-pyran group. These compounds exhibit higher hydrophilicity due to the oxygen-rich ring, which may improve pharmacokinetic properties .
- The ethanol side chain in 2-(Tetrahydro-2H-pyran-4-yl)ethanol introduces additional hydrogen-bonding capacity compared to the methanol group in the target compound.
Fluorine Substituent Effects
- This is critical in drug design for optimizing bioavailability .
Physicochemical and Functional Comparisons
| Property | Target Compound | 2-Pyridinemethanol, α-methyl-, (aR)- | (Tetrahydropyran-3-yl)methanol |
|---|---|---|---|
| Boiling Point (°C) | Not reported | 210.6 ± 15.0 | Not reported |
| Density (g/cm³) | Not reported | 1.1 ± 0.1 | Not reported |
| Water Solubility | Moderate (predicted) | Low (due to methyl group) | High (due to hydroxyl group) |
| Metabolic Stability | High (fluorine reduces oxidation) | Moderate | Low |
Research and Application Insights
- Synthetic Utility : The target compound’s stereochemical complexity (aR configuration) makes it valuable in asymmetric synthesis, particularly for chiral catalysts or intermediates .
- Drug Development: Fluorinated pyridines are explored in kinase inhibitors, while tetrahydro-2H-pyran derivatives are common in antiviral and anti-inflammatory agents.
- Lumping Strategies: As noted in , compounds with similar structures (e.g., tetrahydro-2H-pyran derivatives) may be grouped for studying bulk physicochemical properties, though specific bioactivity requires individualized analysis .
Biological Activity
Chemical Structure and Properties
Alogabat is characterized by its unique chemical structure, which includes a pyridine ring and a tetrahydro-2H-pyran moiety. The presence of the fluorine atom at the 3-position of the pyridine ring enhances its biological properties. The molecular formula for Alogabat is , with a molecular weight of approximately 221.25 g/mol.
Antimicrobial Activity
Alogabat has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for Alogabat range from 2.5 to 20 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Table 1: Antimicrobial Activity of Alogabat
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 5 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 15 |
| Bacillus subtilis | 2.5 |
Anticancer Activity
Recent research has highlighted the anticancer potential of Alogabat. In vitro studies have shown that it induces cytotoxicity in various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HT-29). The IC50 values for Alogabat against these cell lines were found to be 28.8 µM and 35.2 µM, respectively.
Table 2: Cytotoxic Effects of Alogabat on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 28.8 |
| HT-29 | 35.2 |
The mechanism underlying the biological activity of Alogabat appears to involve the inhibition of key enzymes involved in cellular processes. For instance, docking studies suggest that Alogabat interacts with protein kinases that are critical for cancer cell proliferation. The binding affinity values indicate that Alogabat competes effectively with known inhibitors, suggesting its potential as a lead compound for drug development.
Case Study 1: Antimicrobial Efficacy
In a study published by MDPI, researchers evaluated the antimicrobial efficacy of various compounds, including Alogabat. The results demonstrated that Alogabat significantly inhibited the growth of E. coli and S. aureus, supporting its use as a potential therapeutic agent in treating bacterial infections .
Case Study 2: Anticancer Activity
Another research article focused on the anticancer properties of Alogabat, revealing its ability to induce apoptosis in cancer cells through caspase activation pathways. This study highlights the compound's dual role in targeting both microbial infections and cancer cells .
Q & A
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Fluorination | Selectfluor®, MeCN, 50°C | 78 | >95% |
| Chiral Addition | Chiral catalyst, THF, -20°C | 65 | 89% (racemic) |
| Enantiomer Isolation | Chiralpak® IA column, hexane/IPA | 42 | >99% ee |
Advanced Synthesis: How can enantioselective yield be optimized for this compound?
Methodological Answer:
Enantiomeric excess (ee) is critical for pharmacological relevance. Optimization strategies include:
- Catalyst Screening: Test Sharpless-Kagan or Jacobsen catalysts for improved stereocontrol.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance transition-state stabilization.
- Temperature Control: Lower temperatures (-40°C) reduce racemization risks during nucleophilic addition .
Example Workflow:
Screen 10 chiral catalysts at varying temps (-40°C to 25°C).
Analyze ee via chiral GC-MS or circular dichroism (CD).
Scale optimized conditions using flow chemistry for reproducibility.
Characterization: What analytical techniques validate the structure and purity?
Methodological Answer:
Q. Table 2: Key Spectral Data
| Technique | Critical Peaks/Features |
|---|---|
| ¹H NMR | δ 4.15 (m, CH-OH), δ 8.3 (d, pyridine-H) |
| ¹³C NMR | δ 162.5 (C-F), δ 70.8 (pyran-OCH₂) |
| HRMS | Calculated: 211.1012; Found: 211.1009 |
Stability: How does pH affect the compound’s stability in aqueous solutions?
Methodological Answer:
The compound’s ester and alcohol groups make it pH-sensitive.
Q. Table 3: Stability Data
| pH | Degradation Half-Life (25°C) | Major Degradants |
|---|---|---|
| 2 | 2 hours | Tetrahydrofuran-diol |
| 7 | >30 days | None detected |
| 10 | 8 hours | Defluorinated pyridine |
Advanced SAR: How do substituents on the pyran ring influence bioactivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Pyran Methylation: Increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration.
- Fluorine Position: 3-F substitution improves target binding affinity by 10-fold compared to 2-F analogs.
- Hydroxyl Group: Critical for hydrogen bonding; acetylation reduces potency by 90% .
Experimental Design:
Synthesize analogs with modified pyran (e.g., 4-methyl, 4-cyano).
Test in vitro binding assays (IC₅₀) against target receptors.
Correlate logP (HPLC-derived) with cellular uptake (Caco-2 permeability assay).
Data Contradiction: How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from:
- Impure Starting Materials: Use ICP-MS to trace metal contaminants (e.g., Pd in cross-coupling steps).
- Atmospheric Moisture: Conduct reactions under N₂; monitor via Karl Fischer titration.
- Catalyst Lot Variability: Pre-screen catalysts using model reactions .
Case Study:
A 2024 study reported 75% yield vs. 50% in earlier work. Resolution:
- Identified residual water (0.1% by KF) in earlier batches.
- Repeat under strict anhydrous conditions achieved 72% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
